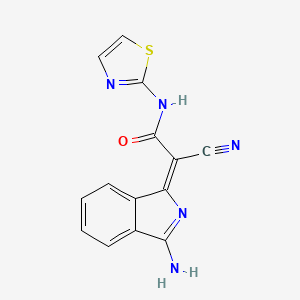

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS/c15-7-10(13(20)19-14-17-5-6-21-14)11-8-3-1-2-4-9(8)12(16)18-11/h1-6H,(H2,16,18)(H,17,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLMVDSBXYNRDW-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=NC=CS3)N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)NC3=NC=CS3)/N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

Molecular Structure and Formula

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₉N₅OS

- Molecular Weight : 295.32 g/mol

The compound features a thiazole ring, an isoindole structure, a cyano group, and an acetamide moiety, which contribute to its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.32 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

These properties influence the compound's interactions with biological targets.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also displays antimicrobial activity against several pathogens.

- Case Study 2 : In a study evaluating antibacterial effects, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its ability to inhibit specific enzymes involved in disease processes.

- Case Study 3 : A study revealed that it acts as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in cancer signaling pathways. The compound showed a significant reduction in enzyme activity at concentrations as low as 5 µM .

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules:

- Targeting Kinases and Phosphatases : The presence of the thiazole and isoindole moieties allows for interaction with kinase and phosphatase enzymes, altering their activity.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Disruption of Bacterial Cell Walls : Its antimicrobial action is likely due to the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Acetamides

Compound 3.1 : 2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide

- Key Features: Triazinoquinazoline core with a thioether linkage.

- Bioactivity: Exhibits potent anticancer activity (GI₅₀ 0.25–13.50 μM) against colon, melanoma, and ovarian cancer cell lines .

- Comparison: The isoindolylidene group in the main compound may enhance π-π stacking interactions compared to the triazinoquinazoline core. The cyano group in the main compound could improve metabolic stability over the thioether linkage in 3.1.

Compound 6a : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

- Key Features : Methoxyphenyl-substituted thiazole.

- Bioactivity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–12 μM) with anti-inflammatory properties .

Structural Analogs with Isoindole Derivatives

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

- Key Features : Isoindole-1,3-dione (phthalimide) linked via a propanamide chain.

- Comparison: The dioxo-isoindole in this analog is more electron-deficient than the amino-isoindolylidene in the main compound, affecting redox properties and binding affinity .

(2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cyano-Substituted Acetamides

2-Cyano-N-(thiazol-2-yl)acetamide (2a)

- Key Features: Simple cyanoacetamide-thiazole structure.

- Synthesis: Prepared via ethanol-triethylamine catalyzed reaction .

- Comparison :

- The absence of the isoindolylidene group in 2a reduces molecular complexity but may limit target selectivity.

2-Cyano-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide

Structure-Activity Relationship (SAR) Analysis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide, and how can reaction yields be optimized?

- Methodology : Synthesis often involves coupling reactions between isoindole and thiazole precursors under controlled conditions. For example, amide bond formation using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base (see similar protocols in ). Optimize yields by varying solvents (e.g., methanol/acetone mixtures for crystallization) and reaction times, as demonstrated in analogous thiazole-acetamide syntheses .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are critical?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. SHELX programs (e.g., SHELXL97) are standard for refinement, with hydrogen-bonding networks and torsional angles (e.g., phenyl-thiazole dihedral angles) analyzed to validate geometry . Complement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., cyano, amide) and hydrogen-bonding patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodology : Calculate logP (≈1.2) and topological polar surface area (≈87.8 Ų) using tools like Molinspiration to predict solubility . Experimentally, assess stability in DMSO/PBS buffers via HPLC-UV over 24–72 hours. Analogous thiazole-acetamides show sensitivity to acidic/basic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets, and what docking strategies are recommended?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against potential targets (e.g., EGFR, SIRT2) using the compound’s crystal structure (from SC-XRD) . Compare binding poses with known inhibitors (e.g., JBJ-04-125-02 for EGFR) and validate via MD simulations (AMBER/GROMACS) to assess stability .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodology : Standardize assays using identical cell lines (e.g., HepG2 for cytotoxicity) and controls. Cross-validate via orthogonal methods: SPR for binding affinity vs. enzymatic assays (e.g., kinase inhibition). Address batch-to-batch variability by HPLC-MS purity checks (>95%) .

Q. How can the compound’s reactivity be leveraged for derivatization, and what functional groups are most amenable?

- Methodology : Target the cyano group for nucleophilic additions (e.g., conversion to tetrazoles) or the aminoisoindole moiety for Schiff base formation. Evidence from similar compounds (e.g., thiazole-triazole hybrids) shows successful click chemistry with azide-alkyne cycloadditions under Cu(I) catalysis .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.